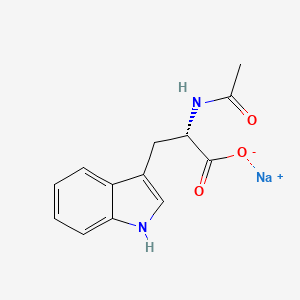
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfonate and triazene groups, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the diethylamino sulfonyl group: This step involves the reaction of diethylamine with a sulfonyl chloride derivative under controlled conditions.
Triazene formation: The triazene group is synthesized by reacting an appropriate diazonium salt with an ethylating agent.
Final assembly: The intermediate compounds are then combined through a series of condensation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production by:
- Using continuous flow reactors to maintain consistent reaction conditions.
- Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity.
- Employing automated systems to monitor and control reaction parameters, ensuring reproducibility and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the cleavage of the triazene group.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair mechanisms.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with molecular targets such as enzymes and DNA. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it prevents substrate binding and catalysis.
Interfere with DNA: The triazene group can alkylate DNA, leading to strand breaks and inhibition of replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 3-hydroxynaphthalene-2,7-disulphonate: Another sulfonate compound with different functional groups.
Disodium laureth sulfosuccinate: A surfactant with sulfonate groups used in cosmetics.
Uniqueness
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is unique due to its combination of sulfonate and triazene groups, which confer specific chemical reactivity and biological activity not found in other similar compounds. This makes it a valuable molecule for targeted research and industrial applications.
Propriétés
Numéro CAS |
85536-99-8 |
|---|---|
Formule moléculaire |
C20H24N4Na2O8S2 |
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
disodium;2-[[5-(diethylsulfamoyl)-2-methoxyanilino]-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C20H26N4O8S2.2Na/c1-5-21-24(18-10-8-15(34(29,30)31)12-16(18)20(25)26)22-17-13-14(9-11-19(17)32-4)33(27,28)23(6-2)7-3;;/h5,8-13,22H,6-7H2,1-4H3,(H,25,26)(H,29,30,31);;/q;2*+1/p-2/b21-5-;; |
Clé InChI |
LEMJVTWJBZOPHO-FAVVTALFSA-L |
SMILES isomérique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])/N=C\C.[Na+].[Na+] |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=CC.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



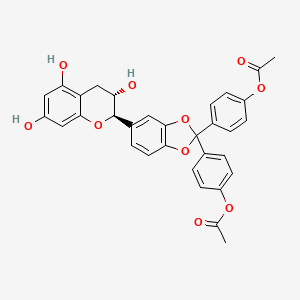

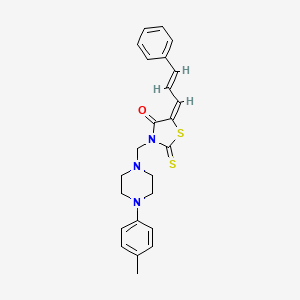
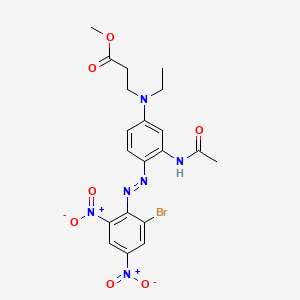
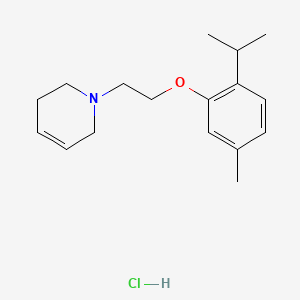

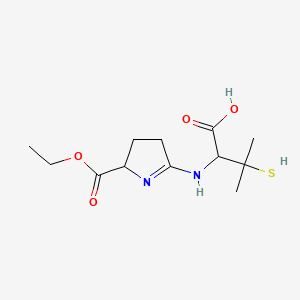

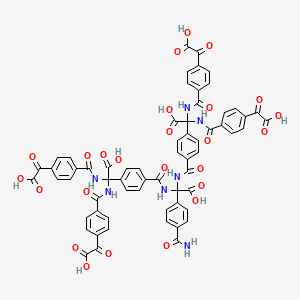
![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)
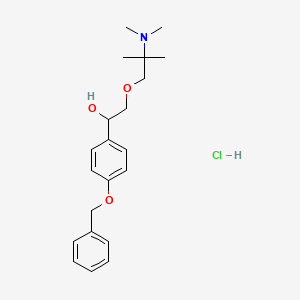
![N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12712951.png)
